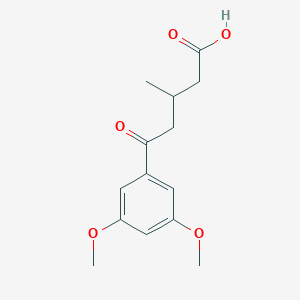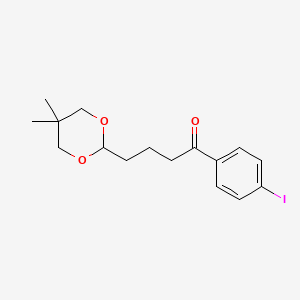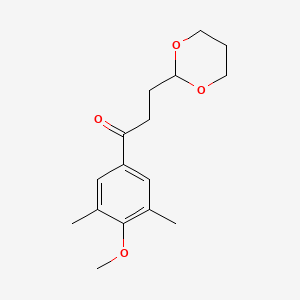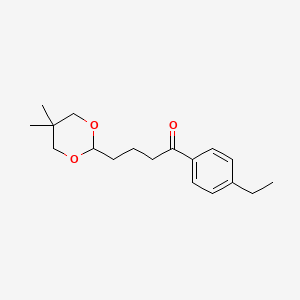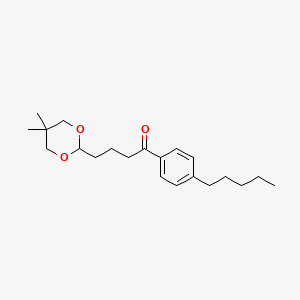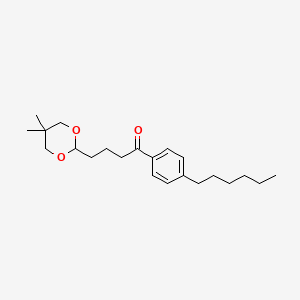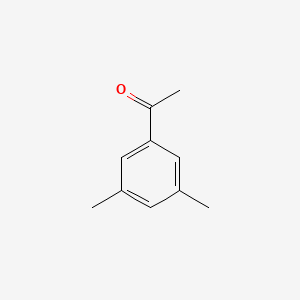
1-(3,5-Dimethylphenyl)ethanone
説明
“1-(3,5-Dimethylphenyl)ethanone” is a chemical compound with the molecular formula C10H12O . It is also known by other names such as 3,5-Dimethylacetophenone and 3’,5’-Dimethylacetophenone .
Synthesis Analysis
The synthesis of “this compound” can be achieved through various methods. One such method involves the use of 1,3,5-benzenetriol (phloroglucinol) which is C-methylated using MeI. The crude mixture obtained is then acetylated to give the desired compound .
Molecular Structure Analysis
The molecular structure of “this compound” consists of a benzene ring substituted with two methyl groups and an ethanone group . The InChI code for this compound is 1S/C10H12O/c1-7-4-8(2)6-10(5-7)9(3)11/h4-6H,1-3H3 .
Physical And Chemical Properties Analysis
“this compound” has a molecular weight of 148.20 g/mol . It has a computed XLogP3 value of 2.4, indicating its lipophilicity . It has no hydrogen bond donors and one hydrogen bond acceptor . The exact mass of this compound is 148.088815002 g/mol .
科学的研究の応用
Crystallography and Vibrational Studies
- The molecular structure and properties of 1-(2-hydroxy-4,5-dimethylphenyl)ethanone were explored using X-ray diffraction and vibrational spectroscopy. This study highlights the importance of such compounds in crystallographic studies and theoretical computations using density functional theory (DFT) (Chidan Kumar et al., 2015).
Plant-mediated Biotransformations
- Research on the use of whole-cell biocatalysis with plant cells and environmentally friendly solvents (NADES) for enantioselective preparation of chiral molecules, including derivatives of 1-(3,4-dimethylphenyl)ethanone, highlights the potential of plant-mediated chemical processes in producing chiral building blocks (Panić et al., 2017).
Synthesis of Oxadiazoles
- A study focused on synthesizing 1-aryl-2-(3,5-dimethylpyrazol-1-yl)ethanone oxime ether derivatives and investigating their cytotoxic effects. This research is pivotal in drug development, particularly in cancer therapy, demonstrating the compound's potential in inducing apoptosis in cancer cells (Alagöz et al., 2021).
Fungicidal Activity
- New thiazole derivatives were prepared from 2-bromo-1-(3,4-dimethylphenyl)ethanone, showcasing the compound's role in creating fungicides. This study emphasizes the compound's utility in agricultural and pharmaceutical applications (Bashandy et al., 2008).
Heterocyclic Rearrangements
- The compound's utility in chemical transformations was illustrated in the heterocyclic rearrangement of 5-arylisoxazole-3-hydroxamic acids into 1,2,5-oxadiazoles. This type of chemical reaction is significant in synthetic chemistry, particularly in the development of new pharmaceuticals (Potkin et al., 2012).
特性
| { "Design of the Synthesis Pathway": "The synthesis pathway for 1-(3,5-Dimethylphenyl)ethanone involves the Friedel-Crafts acylation of 3,5-dimethylacetophenone with acetyl chloride in the presence of a Lewis acid catalyst.", "Starting Materials": [ "3,5-dimethylacetophenone", "acetyl chloride", "Lewis acid catalyst" ], "Reaction": [ "Add 3,5-dimethylacetophenone and Lewis acid catalyst to a reaction flask", "Add acetyl chloride dropwise to the reaction flask while stirring", "Heat the reaction mixture to reflux for several hours", "Cool the reaction mixture and pour it into a separatory funnel", "Extract the organic layer with a suitable solvent", "Wash the organic layer with water and brine", "Dry the organic layer over anhydrous sodium sulfate", "Filter the organic layer and evaporate the solvent to obtain the crude product", "Purify the crude product by recrystallization or column chromatography" ] } | |
CAS番号 |
5379-16-8 |
分子式 |
C21H25N7O3S2 |
分子量 |
487.6 g/mol |
IUPAC名 |
2-[1-(2-methylphenyl)tetrazol-5-yl]sulfanyl-N-[4-(4-methylsulfonylpiperazin-1-yl)phenyl]acetamide |
InChI |
InChI=1S/C21H25N7O3S2/c1-16-5-3-4-6-19(16)28-21(23-24-25-28)32-15-20(29)22-17-7-9-18(10-8-17)26-11-13-27(14-12-26)33(2,30)31/h3-10H,11-15H2,1-2H3,(H,22,29) |
InChIキー |
FDAKJDJSCMDVPB-UHFFFAOYSA-N |
SMILES |
CC1=CC(=CC(=C1)C(=O)C)C |
正規SMILES |
CC1=CC=CC=C1N2C(=NN=N2)SCC(=O)NC3=CC=C(C=C3)N4CCN(CC4)S(=O)(=O)C |
その他のCAS番号 |
1335-42-8 |
ピクトグラム |
Irritant |
製品の起源 |
United States |
Synthesis routes and methods
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

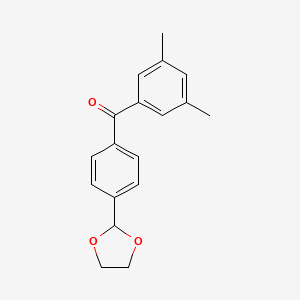



![2,2-Dimethyl-4-[3,4-(ethylenedioxy)phenyl]-4-oxobutyric acid](/img/structure/B3025155.png)
